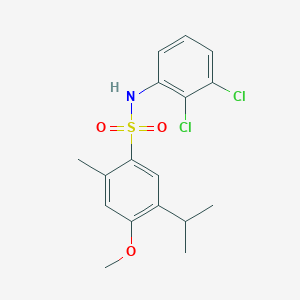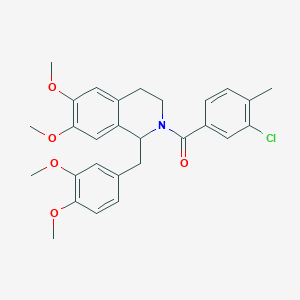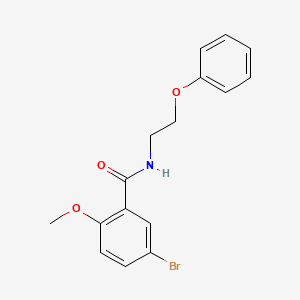
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively used in scientific research due to its ability to inhibit chloride channels and transporters. DIDS is a potent inhibitor of several chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC).
Mécanisme D'action
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide acts as a non-specific inhibitor of chloride channels and transporters. It binds to the extracellular domain of these channels and transporters, causing a conformational change that prevents the passage of chloride ions across the membrane. This compound has been shown to inhibit both the conductance and the gating of chloride channels, suggesting that it may interact with multiple sites on these proteins.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of CFTR by this compound has been shown to decrease the secretion of chloride and bicarbonate ions in the airways, which may contribute to the pathogenesis of cystic fibrosis. This compound has also been shown to inhibit the volume-regulated anion channel (VRAC), which plays a role in cell volume regulation and apoptosis. Inhibition of VRAC by this compound has been shown to decrease cell volume and induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of GABA(A) receptors, which are involved in neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is a potent and specific inhibitor of chloride channels and transporters, making it a valuable tool for studying the function of these proteins. However, this compound has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels and transporters, which may complicate the interpretation of results. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in some experimental systems.
Orientations Futures
There are several future directions for research on N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide. One area of interest is the development of more potent and specific inhibitors of chloride channels and transporters. Another area of interest is the investigation of the role of chloride channels and transporters in various physiological and pathological processes, such as cancer cell migration, neuronal excitability, and synaptic transmission. Additionally, the development of novel drug delivery systems for this compound may enhance its efficacy and reduce its off-target effects.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been widely used in scientific research as a tool to study the function of chloride channels and transporters. It has been used to inhibit the activity of CFTR, which is defective in cystic fibrosis patients. This compound has also been used to study the role of chloride channels in cell volume regulation, apoptosis, and cancer cell migration. Additionally, this compound has been used to investigate the effects of chloride channel inhibition on neuronal excitability and synaptic transmission.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-10(2)12-9-16(11(3)8-15(12)23-4)24(21,22)20-14-7-5-6-13(18)17(14)19/h5-10,20H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJSEQICDZCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4331435.png)
![3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B4331442.png)
![5-(1-adamantyl)-N-[5-chloro-2-(ethylthio)phenyl]-2-furamide](/img/structure/B4331465.png)
![dimethyl 4-(4-{[5-(1-adamantyl)-2-furoyl]amino}phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4331472.png)
![5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B4331473.png)

![1-(2-bromo-4,5-dimethoxyphenyl)-8,9-dimethoxy-2-(4-nitrophenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B4331492.png)
![ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate](/img/structure/B4331499.png)

![4-{[cyclohexyl(methyl)amino]sulfonyl}-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzamide](/img/structure/B4331531.png)
![ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4331536.png)
![N-(3,4-dichlorophenyl)-N'-[4-fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B4331546.png)

